Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
CAS No.:
Cat. No.: VC17691158
Molecular Formula: C13H12F2N2O3
Molecular Weight: 282.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12F2N2O3 |
|---|---|
| Molecular Weight | 282.24 g/mol |
| IUPAC Name | methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
| Standard InChI | InChI=1S/C13H12F2N2O3/c1-7-9(6-12(18)20-2)13(19)17(16-7)11-4-3-8(14)5-10(11)15/h3-5,16H,6H2,1-2H3 |
| Standard InChI Key | PSMIXAJUNHSQAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)F)F)CC(=O)OC |
Introduction
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound classified as a pyrazole derivative. Pyrazoles are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties, making them significant in drug discovery and development. This compound's unique structure, featuring difluorophenyl and pyrazole moieties, contributes to its reactivity and potential biological interactions.
Synthesis and Chemical Reactions
The synthesis of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multi-step organic reactions. Common methods include the reaction of specific precursors under controlled conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to characterize the product at each stage.
Biological Activities and Applications
Pyrazole derivatives, including Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, exhibit diverse biological activities. These compounds are known for their potential anti-inflammatory and anti-cancer properties due to their ability to modulate enzyme activity and receptor interactions. Their unique structures contribute to their reactivity and interaction with biological targets, making them significant in medicinal chemistry and agrochemicals.
Research Findings and Future Directions
Research on pyrazole derivatives highlights their potential in drug discovery. Studies have shown that these compounds can interact with various biological targets, influencing enzyme activity and receptor interactions. Future research directions may focus on optimizing synthesis methods, exploring new biological activities, and developing these compounds into therapeutic agents.
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